Propylcyclopropane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2415-72-7 |

|---|---|

Fórmula molecular |

C6H12 |

Peso molecular |

84.16 g/mol |

Nombre IUPAC |

propylcyclopropane |

InChI |

InChI=1S/C6H12/c1-2-3-6-4-5-6/h6H,2-5H2,1H3 |

Clave InChI |

MWVPQZRIWVPJCA-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CC1 |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermochemical Data of Propylcyclopropane

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic information for this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for the determination of thermochemical properties.

Introduction to this compound

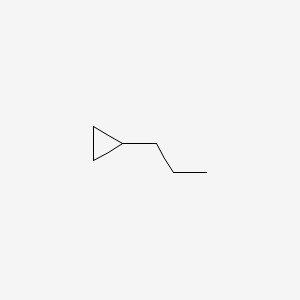

This compound is a cycloalkane with the chemical formula C₆H₁₂.[1] Its structure consists of a cyclopropane (B1198618) ring bonded to a propyl group. Understanding its thermochemical properties is crucial for various applications, including reaction modeling, process design, and assessing its potential as a biofuel or in pharmaceutical synthesis.

Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical and physical data for this compound. It is important to note that while some data is derived from experimental measurements, other values are based on calculations and estimations.

Table 1: Key Thermochemical Properties of this compound

| Property | Value | Units | Source and Method |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3770 | kJ/mol | NIST (Experimental, Combustion Calorimetry)[2] |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -310 | kJ/mol | NIST (Calculated from ΔcH°liquid)[2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 60.39 | kJ/mol | Cheméo (Calculated, Joback Method)[3] |

Table 2: Physical Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₆H₁₂ | - | NIST[2] |

| Molecular Weight | 84.1595 | g/mol | NIST[2] |

| CAS Registry Number | 2415-72-7 | - | NIST[2] |

Note: The standard enthalpy of formation for the liquid phase was calculated by NIST from the experimental enthalpy of combustion.[2] The Gibbs free energy of formation is a calculated value and should be used with this consideration.

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Combustion using Oxygen-Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone for deriving other thermochemical data, such as the enthalpy of formation. The primary technique for this measurement is oxygen-bomb calorimetry.[1][4]

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is typically added to the bomb to ensure that the final combustion products are in their standard states (liquid water and gaseous carbon dioxide).[5]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited via an electrical fuse. The combustion reaction is rapid and complete.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion. The temperature rise is corrected for any heat exchange with the surroundings.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately by burning a standard substance, such as benzoic acid, with a precisely known heat of combustion.[6]

-

Corrections: Corrections are applied for the heat of combustion of the container and the fuse wire, as well as for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

Determination of Heat Capacity using Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature.[7][8]

Methodology:

-

Sample Encapsulation: A known mass of this compound is sealed in a sample container within the calorimeter.

-

Adiabatic Shield: The sample container is surrounded by an adiabatic shield. The temperature of this shield is continuously and automatically adjusted to match the temperature of the sample container, thereby minimizing heat exchange with the surroundings.[9]

-

Heating: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.

-

Temperature Measurement: The temperature of the sample is measured with high accuracy before and after the energy input.

-

Calculation: The heat capacity (Cp) at a given temperature is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT): Cp = Q / (m * ΔT)

-

Temperature Dependence: By performing these measurements over a range of temperatures, the heat capacity as a function of temperature can be determined.

Workflow for Thermochemical Property Determination

The following diagram illustrates a typical workflow for the experimental and computational determination of the key thermochemical properties of an organic compound like this compound.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Cyclopropane, propyl- [webbook.nist.gov]

- 3. Cyclopropane, propyl- (CAS 2415-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. biopchem.education [biopchem.education]

- 7. srd.nist.gov [srd.nist.gov]

- 8. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 9. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Propylcyclopropane: An In-depth Technical Analysis of Stability and Ring Strain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and ring strain of propylcyclopropane, a substituted three-membered carbocycle. The inherent strain in the cyclopropane (B1198618) ring significantly influences its chemical and physical properties, making a thorough understanding of these characteristics crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visualizations to illustrate the core concepts.

Introduction to Ring Strain in Cyclopropanes

Cycloalkanes with three and four carbon atoms exhibit significant deviation from the ideal tetrahedral bond angle of 109.5°, leading to substantial ring strain. This strain is primarily a combination of two factors:

-

Angle Strain (Baeyer Strain): The compression of the internal C-C-C bond angles to 60° in the planar cyclopropane ring results in poor orbital overlap and increased energy.

-

Torsional Strain (Pitzer Strain): The eclipsed conformation of the hydrogen atoms on adjacent carbon atoms in the cyclopropane ring leads to repulsive steric interactions, further contributing to the overall strain energy.

The total ring strain in the parent cyclopropane molecule is approximately 27-28 kcal/mol, which significantly impacts its thermodynamic stability and reactivity. The introduction of substituents, such as a propyl group, can modulate this strain energy.

Thermochemical Analysis of this compound

The stability of this compound can be quantitatively assessed through its thermochemical properties, primarily its enthalpy of combustion and enthalpy of formation. These values allow for the calculation of the molecule's strain energy.

Table 1: Thermochemical Data for this compound and Reference Compounds

| Compound | Formula | State | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) |

| This compound | C6H12 | liquid | -3770.00 | -68.3 |

| n-Nonane (strain-free reference) | C9H20 | liquid | -6125.0 | -228.9 |

| Cyclohexane (strain-free reference) | C6H12 | liquid | -3920.0 | -156.4 |

Note: The standard enthalpy of formation for this compound was calculated from its enthalpy of combustion.

Experimental Protocol: Combustion Calorimetry

The standard enthalpy of combustion of this compound can be determined experimentally using oxygen-bomb combustion calorimetry.

Methodology:

-

A precisely weighed sample of liquid this compound is sealed in a thin-walled glass ampoule.

-

The ampoule is placed in a platinum crucible inside a high-pressure stainless steel vessel (the "bomb").

-

A small amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

The bomb is then pressurized with an excess of pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

The sample is ignited by passing an electric current through a fuse wire in contact with the ampoule.

-

The temperature change of the water in the calorimeter is meticulously recorded to determine the heat released during the combustion reaction.

-

Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

-

The heat of combustion per mole of the substance is then calculated from the experimental data.

Conformational Landscape of n-Propylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research. This technical guide provides a detailed examination of the conformational preferences of n-propylcyclopropane. In the absence of extensive direct experimental data for this specific molecule, this guide leverages well-established principles of conformational analysis and draws analogies from structurally related systems, most notably n-butane, to predict and rationalize its conformational landscape. Detailed, generalized protocols for key experimental techniques used in conformational analysis, namely microwave spectroscopy and gas-phase electron diffraction, are presented. All quantitative data, derived from analogous systems, are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz (DOT language).

Introduction to Conformational Analysis

Conformational isomers, or conformers, represent distinct energy minima on the potential energy surface of a molecule.[1] The relative energies of these conformers, and the energy barriers that separate them, dictate the molecule's flexibility and its predominant shapes at a given temperature. These factors, in turn, influence a wide range of properties including reactivity, spectroscopic signatures, and, critically in the context of drug development, the ability to bind to a biological target. The primary drivers of conformational preference are torsional strain (resistance to bond twisting), steric strain (repulsive interactions between non-bonded atoms), and intramolecular interactions such as hydrogen bonding.[2]

For a molecule like n-propylcyclopropane, the key dihedral angle determining its major conformers is that of the C(cyclopropyl)-Cα-Cβ-Cγ bond of the n-propyl chain. By analogy with n-butane, we can anticipate the existence of anti and gauche conformers.

Conformational Isomers of n-Propylcyclopropane

Rotation around the Cα-Cβ bond of the n-propyl substituent gives rise to two primary staggered conformations, analogous to those of n-butane: the anti (or trans) and the gauche conformers.[1][3]

-

Anti (Trans) Conformer: In this arrangement, the cyclopropyl (B3062369) ring and the terminal methyl group of the propyl chain are positioned at a dihedral angle of approximately 180°. This conformation is generally the most stable as it minimizes steric hindrance between the bulky cyclopropyl group and the methyl group.[1]

-

Gauche Conformer: In the gauche conformation, the cyclopropyl ring and the terminal methyl group have a dihedral angle of approximately 60°. This arrangement results in some steric strain due to the proximity of these groups.[2]

It is important to note that for each rotation, there are also higher-energy eclipsed conformations which represent energy maxima and are not stable isomers.

Below is a DOT script representation of the equilibrium between the anti and gauche conformers of n-propylcyclopropane.

Quantitative Conformational Data (Analogous Systems)

Table 1: Estimated Relative Energies of n-Propylcyclopropane Conformers (based on n-butane)

| Conformer | Dihedral Angle (Cyclopropyl-Cα-Cβ-CH₃) | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

| Anti | ~180° | 0 (Reference) | 0 (Reference) |

| Gauche | ~60° | ~0.9 | ~3.8 |

Note: These values are based on the gauche-butane interaction energy and may vary for n-propylcyclopropane due to the different steric and electronic properties of the cyclopropyl group compared to a methyl group.

Experimental Protocols for Conformational Analysis

The determination of molecular structure and conformational equilibria in the gas phase is primarily achieved through high-resolution spectroscopic techniques and diffraction methods.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase.[7][8][9] Since different conformers have different mass distributions, they will have distinct rotational spectra. This allows for the unambiguous identification of the conformers present in a sample and the determination of their relative abundances, from which the energy difference can be calculated.[10][11]

Methodology:

-

Sample Introduction: A gaseous sample of n-propylcyclopropane is introduced into a high-vacuum chamber. Often, the gas is seeded in an inert carrier gas (e.g., argon or neon) and expanded through a nozzle to create a supersonic jet. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The jet-cooled molecules are irradiated with microwave radiation of a precisely controlled frequency.

-

Detection: When the microwave frequency matches a rotational transition in a specific conformer, the molecules absorb the radiation. This absorption is detected, typically using a sensitive detector that measures the change in microwave power.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then fit to a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C) for each conformer.

-

Structure Determination: The experimentally determined rotational constants are compared with those calculated from ab initio or density functional theory (DFT) models of the different possible conformers. A close match allows for the definitive assignment of the observed spectra to specific conformers.

-

Relative Abundance: The relative intensities of the rotational transitions for each conformer can be used to determine their relative populations in the supersonic jet, which can then be related to their relative energies.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique that provides information about the internuclear distances in a molecule.[12] By comparing the experimental diffraction pattern with theoretical patterns calculated for different conformers, the equilibrium geometry and the relative abundances of the conformers can be determined.[13][14][15]

Methodology:

-

Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated in an electron gun.

-

Sample Interaction: The electron beam is passed through a gaseous effusive jet of n-propylcyclopropane molecules in a vacuum chamber.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, which records the intensity of the scattered electrons as a function of the scattering angle.

-

Data Reduction: The raw diffraction data is processed to obtain the molecular scattering intensity, which contains the structural information.

-

Structural Refinement: A theoretical model of the molecular scattering is calculated based on assumed geometries and relative populations of the conformers. The parameters of this model (bond lengths, bond angles, dihedral angles, and conformer percentages) are refined to achieve the best possible fit to the experimental scattering data.

The following DOT script outlines a generalized workflow for conformational analysis.

Conclusion

While direct experimental investigation of n-propylcyclopropane is limited, a robust understanding of its conformational preferences can be developed through the application of fundamental principles of stereochemistry and by drawing parallels with well-characterized analogous molecules like n-butane. The molecule is expected to exist predominantly in an equilibrium between a lower-energy anti conformer and a slightly higher-energy gauche conformer. The precise determination of the geometries and energy differences of these conformers would necessitate experimental studies using techniques such as microwave spectroscopy and gas-phase electron diffraction, guided by high-level computational chemistry. The methodologies and predictive framework outlined in this guide provide a solid foundation for researchers and professionals in the field to approach the conformational analysis of this and related molecular systems.

References

- 1. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]

- 2. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. Conformational analysis of n butane | PPTX [slideshare.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave spectroscopy - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Quantum Chemical Calculations for Propylcyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape, thermochemical properties, and potential reaction pathways of propylcyclopropane. Given the prevalence of the cyclopropane (B1198618) motif in pharmacologically active molecules, a thorough understanding of its conformational and energetic properties at a quantum mechanical level is crucial for rational drug design and development.[1] This document outlines the theoretical basis and practical application of computational methodologies for researchers in the pharmaceutical and chemical sciences.

Conformational Analysis

The conformational flexibility of the propyl substituent attached to the rigid cyclopropane ring dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The rotation around the C-C single bonds of the propyl group leads to various conformers. Quantum chemical calculations are indispensable for identifying the stable conformers and determining their relative energies.

Computational Approach

A systematic conformational search is typically employed to explore the potential energy surface of this compound. This involves the rigid rotation of the dihedral angles of the propyl chain, followed by geometry optimization of each resulting structure. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for the conformational analysis of organic molecules.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cring-Cα-Cβ-Cγ) (°) | Relative Energy (kcal/mol) |

| gauche | ~60 | 0.00 |

| anti | 180 | 0.5 - 1.5 |

| syn-eclipsed | 0 | 4.0 - 6.0 |

| gauche-eclipsed | 120 | 3.5 - 5.5 |

Note: The values presented are hypothetical and represent typical ranges observed for alkyl chains. Actual values would be obtained from the specific calculations outlined in the experimental protocols.

Rotational Barriers

The energy barriers separating these conformers are also critical for understanding the dynamics of the molecule. These rotational barriers can be calculated by performing a relaxed scan of the potential energy surface along the rotating dihedral angle.

Table 2: Calculated Rotational Barriers for this compound

| Rotation | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| gauche ↔ anti | ~120 | 3.0 - 5.0 |

| anti ↔ gauche' | ~240 | 3.0 - 5.0 |

| gauche ↔ gauche' | ~0 | 4.0 - 6.0 |

Note: These are representative values and would be determined from the potential energy surface scan.

Thermochemistry

The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, are fundamental for understanding its stability and reactivity. High-level composite quantum chemical methods are often employed to achieve high accuracy in these calculations.

Computational Methods

Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models provide reliable thermochemical data by combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[2]

Table 3: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | -10 to -15 kcal/mol |

| Standard Entropy (S°) | 80 - 90 cal/mol·K |

| Heat Capacity (Cv) | 30 - 40 cal/mol·K |

Note: These values are estimates based on similar hydrocarbons and would be precisely determined through the computational protocols.

Reaction Mechanisms

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By locating transition states and calculating activation energies, it is possible to predict the feasibility and selectivity of various reaction pathways, such as ring-opening reactions or substitutions.

Locating Transition States

The investigation of a reaction mechanism begins with identifying the reactants, products, and any intermediates. Transition state structures, which represent the highest energy point along the reaction coordinate, are then located using specialized optimization algorithms. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the desired reactants and products.

Experimental Protocols

The following sections detail the computational methodologies for performing the quantum chemical calculations described in this guide.

Conformational Analysis Protocol

-

Initial Structure Generation : Build the initial structure of this compound using a molecular modeling software.

-

Systematic Conformational Search :

-

Define the rotatable dihedral angles of the propyl group.

-

Perform a systematic scan of these dihedral angles (e.g., in 30° increments).

-

At each step of the scan, perform a geometry optimization using a DFT method, such as B3LYP, with a modest basis set (e.g., 6-31G(d)).

-

-

Refinement of Stable Conformers :

-

Identify the unique low-energy conformers from the systematic search.

-

Perform a final geometry optimization and frequency calculation for each unique conformer using a larger basis set (e.g., 6-311+G(d,p)) to obtain accurate geometries and zero-point vibrational energies (ZPVE).

-

-

Energy Analysis :

-

Calculate the single-point energies of the refined conformers at a higher level of theory if necessary.

-

Determine the relative energies of the conformers, including the ZPVE corrections.

-

Thermochemistry Calculation Protocol

-

Geometry Optimization : Obtain the optimized geometry of the most stable conformer of this compound using a reliable method such as B3LYP/6-311+G(d,p).

-

Frequency Calculation : Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections.

-

High-Level Single-Point Energy Calculation :

-

Use a high-level composite method such as G4 or CBS-QB3 to calculate the total electronic energy.

-

-

Calculation of Thermochemical Properties :

-

Combine the electronic energy with the thermal corrections from the frequency calculation to determine the enthalpy, entropy, and heat capacity at the desired temperature (e.g., 298.15 K).

-

Calculate the enthalpy of formation using an appropriate atomization or isodesmic reaction scheme.

-

Reaction Mechanism Protocol

-

Identify Reactants and Products : Define the chemical structures of the starting materials and the expected products of the reaction.

-

Initial Transition State Guess :

-

Use a transition state search algorithm (e.g., Berny optimization with Opt=TS) to locate the transition state structure. An initial guess for the geometry can be obtained from a relaxed scan along the presumed reaction coordinate.

-

-

Transition State Verification :

-

Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation :

-

Perform an IRC calculation starting from the transition state structure to follow the reaction path downhill to both the reactant and product, confirming the connection.

-

-

Energy Profile Calculation :

-

Calculate the energies of the reactants, transition state, and products at a high level of theory to determine the activation energy and the overall reaction enthalpy.

-

Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the quantum chemical calculations of this compound.

References

Computational Modeling of Propylcyclopropane Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane (B1198618) ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry. Its rigid structure and distinct electronic properties offer a valuable scaffold for designing novel therapeutics with improved potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the computational modeling of propylcyclopropane derivatives, a promising class of compounds with potential applications in various therapeutic areas, including oncology. We will delve into the methodologies for conformational analysis, quantum mechanical calculations, and molecular docking, supported by experimental data and detailed protocols. This guide aims to equip researchers with the necessary knowledge to effectively utilize computational tools in the discovery and development of next-generation drugs incorporating the this compound motif.

Introduction to this compound Derivatives in Drug Design

The incorporation of a cyclopropane ring into a molecule can confer several advantageous properties. The inherent strain of the three-membered ring results in C-C bonds with significant p-character, influencing the molecule's electronics and reactivity. Furthermore, the rigidity of the cyclopropane scaffold can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target and reducing off-target effects. The propyl group, a short alkyl chain, can provide a crucial hydrophobic interaction within a protein's binding pocket, further contributing to the compound's overall activity.

This guide will focus on the computational strategies employed to understand and predict the behavior of this compound derivatives, using the inhibition of Anaplastic Lymphoma Kinase (ALK) as a case study. ALK is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2]

Computational Methodologies

A multi-faceted computational approach is essential for the rational design of this compound-based inhibitors. This typically involves a workflow that begins with understanding the target and progresses through ligand design, and evaluation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key interactions.

Experimental Protocol: Molecular Docking of this compound Derivatives into ALK

-

Protein Preparation:

-

Obtain the crystal structure of the target protein, in this case, the human anaplastic lymphoma kinase (ALK) domain (PDB ID: 2XP2).

-

Remove all water molecules and non-protein atoms from the PDB file.

-

Add polar hydrogen atoms and assign Kollman charges to the protein structure using tools like AutoDockTools.

-

-

Ligand Preparation:

-

Generate 3D structures of the this compound derivatives.

-

Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligands.

-

-

Docking with AutoDock Vina:

-

Define the docking grid box to encompass the active site of ALK. For PDB ID 2XP2, the grid center can be set around the co-crystallized ligand (crizotinib). A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.[3][4]

-

Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter can be set to a higher value (e.g., 20) to ensure a thorough search of the conformational space.

-

Analyze the docking results, focusing on the predicted binding energy (ΔG) and the root-mean-square deviation (RMSD) of the docked pose relative to a known binder, if available.

-

Conformational Energy Analysis

The energy required for a ligand to adopt its bound conformation (conformational energy penalty) is a critical factor in its binding affinity.

Experimental Protocol: Conformational Energy Calculation

-

Force Field Selection:

-

Energy Minimization:

-

Perform a gas-phase energy minimization of the ligand in its bound conformation (obtained from docking) and its global minimum energy conformation (obtained from a conformational search).

-

The conformational energy penalty (ΔE) is the difference between these two energy values.

-

-

Software and Parameters:

-

Utilize molecular mechanics software packages like AMBER or Gaussian.

-

For AMBER, the antechamber module can be used to generate GAFF parameters for the ligands. Energy calculations can then be performed using the sander module.

-

Quantum Mechanical Calculations

Quantum mechanics (QM) provides a more accurate description of the electronic structure of molecules, which is crucial for understanding reactivity and intermolecular interactions.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

-

Method Selection:

-

Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) for geometry optimization and electronic property calculations.

-

-

Calculation of Properties:

-

Perform full geometry optimization of the this compound derivatives.

-

Calculate properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps.

-

-

Software:

-

Use quantum chemistry software packages like Gaussian or ORCA.

-

Data Presentation: Computational Evaluation of cis-1,2,2-Trisubstituted Cyclopropane ALK Inhibitors

The following table summarizes the computational data for a series of designed cis-1,2,2-trisubstituted cyclopropane derivatives targeting ALK. This data is based on the findings from a fragment-assisted, structure-based drug design study.[1]

| Compound ID | ΔE (kcal/mol) | RMSD (Å) | ΔG (kcal/mol) |

| D-1 | 1.5 | 0.8 | -8.5 |

| D-2 | 2.1 | 1.2 | -8.2 |

| D-3 | 1.8 | 0.9 | -8.6 |

| D-4 | 2.5 | 1.5 | -8.0 |

| D-5 | 2.8 | 1.1 | -8.3 |

| D-8 | 1.9 | 0.9 | -8.7 |

| D-12 | 2.3 | 1.0 | -8.4 |

-

ΔE: Conformational energy penalty.

-

RMSD: Root-mean-square deviation from the benzene (B151609) ring of crizotinib (B193316) in the ALK co-crystal structure.

-

ΔG: Predicted binding free energy from molecular docking.

Visualization of Key Processes

Drug Discovery Workflow

The following diagram illustrates a typical fragment-based drug design workflow leading to the discovery of novel inhibitors.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The diagram below depicts the simplified ALK signaling pathway, which is a key target in certain cancers. Constitutive activation of this pathway leads to increased cell proliferation and survival.[1][7][8]

Synthesis of this compound Derivatives

The synthesis of substituted cyclopropanes can be achieved through various methods. For the cis-1,2,2-trisubstituted cyclopropanes discussed, a key step is often a cyclopropanation reaction.

Experimental Protocol: General Synthesis of a 2-Phenylcyclopropane-1-carboxamide Derivative

This protocol is adapted from a known synthesis of related cyclopropane derivatives and can be modified for specific this compound targets.[9][10]

-

Knoevenagel Condensation:

-

React a substituted benzaldehyde (B42025) with malonic acid in the presence of pyridine (B92270) in DMF at 90 °C for 6 hours to yield the corresponding cinnamic acid derivative.

-

-

Amidation:

-

Convert the carboxylic acid to an amide using a coupling agent like EDCI and a base such as DMAP with N,O-dimethylhydroxylamine hydrochloride in DCM at room temperature for 2 hours.

-

-

Corey-Chaykovsky Cyclopropanation:

-

Treat the resulting amide with trimethylsulfonium (B1222738) iodide and a strong base like sodium hydride in THF at 25 °C to form the cyclopropane ring.

-

-

Hydrolysis:

-

Hydrolyze the Weinreb amide with NaOH in methanol (B129727) at 25 °C to obtain the corresponding carboxylic acid.

-

-

Final Amidation:

-

Couple the cyclopropane carboxylic acid with a desired amine using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like THF or DMF at 37 °C to yield the final this compound derivative.

-

Conclusion

The computational modeling of this compound derivatives is a powerful strategy in modern drug discovery. By integrating techniques such as molecular docking, conformational analysis, and quantum mechanics, researchers can gain deep insights into the structure-activity relationships of these compounds. This knowledge-driven approach facilitates the design of novel inhibitors with enhanced potency and selectivity, ultimately accelerating the development of new therapeutics for diseases like cancer. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working at the forefront of medicinal chemistry and computational drug design.

References

- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jgu.garmian.edu.krd [jgu.garmian.edu.krd]

- 4. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lymphoma Kinase (ALK) Signaling in Lung Cancer | Oncohema Key [oncohemakey.com]

- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the Cyclopropyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from significant ring strain, set it apart from other alkyl groups and even from unsaturated systems like vinyl and phenyl rings. This guide provides a comprehensive technical overview of the core electronic features of the cyclopropyl group, including its bonding characteristics, ability to engage in conjugation, influence on the acidity and basicity of adjacent functional groups, and its remarkable capacity for stabilizing neighboring carbocations. Quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for key experimental determinations are provided.

The Unique Bonding Nature of the Cyclopropyl Group

The defining feature of the cyclopropyl ring is its immense angle strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. To accommodate this strain, the bonding orbitals rehybridize, leading to a unique electronic structure that is neither purely σ nor π. Two primary models, the Coulson-Moffitt (bent-bond) and the Walsh models, are used to describe this bonding.

-

Coulson-Moffitt Model (Bent Bonds): This model proposes that the carbon atoms utilize orbitals with increased p-character for the C-C bonds to decrease the inter-orbital angle. This results in the C-C bonding orbitals overlapping outside the internuclear axis, creating what are known as "bent" or "banana" bonds.[1][2] Consequently, the orbitals forming the exocyclic C-H bonds have a higher s-character (approximately sp²), leading to shorter and stronger C-H bonds compared to typical alkanes.[3][4]

-

Walsh Model: This model provides a molecular orbital perspective. It considers the cyclopropane (B1198618) ring as being constructed from the frontier orbitals of three methylene (B1212753) (CH₂) fragments.[5][6] This approach generates a set of three highest occupied molecular orbitals (HOMOs). One of these is a totally symmetric orbital of σ-character at the center of the ring, while the other two are a degenerate pair of orbitals that possess π-like character on the periphery of the ring.[7][8] It is these high-energy, π-like Walsh orbitals that are responsible for many of the cyclopropyl group's alkene-like properties.

The key takeaway from both models is that the C-C bonds in cyclopropane have significant p-character, making them weaker and higher in energy than normal alkane C-C bonds. This endows the cyclopropyl group with partial double-bond character.[9]

Diagram 1.1: Bonding Models of Cyclopropane

Caption: Comparison of the Coulson-Moffitt and Walsh bonding models for cyclopropane.

Conjugative Ability and Electronic Influence

The high-energy, p-character bonds of the cyclopropyl group allow it to act as a potent electron donor, participating in conjugation with adjacent π-systems (e.g., double bonds, aromatic rings) and empty p-orbitals (e.g., carbocations).[3][10] This electron-donating ability is a key feature of its electronic profile.

Interaction with π-Systems

When a cyclopropyl group is attached to an unsaturated system, its Walsh orbitals can overlap with the p-orbitals of the π-system. This interaction is conformation-dependent, being maximal when the plane of the cyclopropyl ring is parallel to the p-orbitals of the adjacent π-system (the "bisected" conformation). In this orientation, the cyclopropyl group functions as an effective electron-donating group, influencing the electronic properties and reactivity of the conjugated system.[10]

The electron-donating strength of the cyclopropyl group can be quantified using Hammett constants, which measure the electronic effect of a substituent on an aromatic ring. The negative values for σm and σp indicate that the cyclopropyl group is an electron-donating group at both the meta and para positions.

Influence on Acidity and Basicity

The unique hybridization of the cyclopropyl group influences the acidity and basicity of directly attached functional groups. The increased s-character of the exocyclic bonds has an electron-withdrawing inductive effect.

-

Acidity: The increased s-character of the carbon atom attached to an acidic proton (e.g., in cyclopropanecarboxylic acid) helps to stabilize the conjugate base, thereby increasing acidity compared to its acyclic analogue. Cyclopropanecarboxylic acid is slightly more acidic than propanoic acid.[10][11]

-

Basicity: For a basic group like an amine, the electron-withdrawing nature of the sp²-like carbon of the cyclopropyl ring decreases the electron density on the nitrogen atom. This reduces the availability of the lone pair to accept a proton, making cyclopropylamine (B47189) a weaker base than isopropylamine (B41738).

Stabilization of Adjacent Positive Charges

One of the most dramatic electronic effects of the cyclopropyl group is its exceptional ability to stabilize an adjacent carbocation. A cyclopropylmethyl cation is remarkably stable, even more so than a benzyl (B1604629) cation in some contexts.[12][13] This stabilization arises from the overlap of the filled, high-energy Walsh orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center.[12][14]

This interaction is so effective that the solvolysis of cyclopropylmethyl halides proceeds at a rate many orders of magnitude faster than that of simple primary or even secondary alkyl halides. The stabilization leads to a delocalized, non-classical carbocation structure, often referred to as a "bicyclobutonium" ion, where the positive charge is shared across the carbons of the cyclopropyl ring.

Quantitative Data Summary

The following tables summarize key quantitative data that illustrate the electronic properties of the cyclopropyl group in comparison to relevant reference compounds.

Table 4.1: Acidity and Basicity Data

| Compound | Functional Group | pKa | Reference Compound | pKa (Reference) |

| Cyclopropanecarboxylic Acid | Carboxylic Acid | 4.83[2][11] | Propanoic Acid | 4.87[10] |

| Cyclopropanol | Alcohol | ~15.3 (Predicted) | Isopropanol | 17.1[9] |

| Cyclopropylamine (pKa of conjugate acid) | Amine | Value not found | Isopropylamine (pKa of conjugate acid) | 10.63 |

Note: While a direct experimental pKa for the cyclopropylamine conjugate acid was not found, it is expected to be lower than that of isopropylamine due to the electron-withdrawing nature of the cyclopropyl ring.

Table 4.2: Hammett Substituent Constants

| Substituent | σm | σp |

| Cyclopropyl | -0.07[1] | -0.21[1] |

| Methyl | -0.07 | -0.17 |

| Isopropyl | -0.07 | -0.15 |

Table 4.3: Relative Solvolysis Rates

| Substrate System | Relative Rate (k_rel) | Comments |

| RCH(Y)CH₃ (Y=leaving group) | Rate enhancement upon substitution | |

| R = Phenyl | 1 | Reference |

| R = Cyclopropyl | ~100 | Demonstrates superior stabilization of the transition state by the cyclopropyl group.[12] |

Table 4.4: Spectroscopic Data

| Parameter | Cyclopropyl Group | Typical Alkane (e.g., Propane) |

| ¹H NMR Chemical Shift (δ) | 0.2 - 1.0 ppm (Highly shielded) | 0.9 - 1.7 ppm |

| ¹³C NMR Chemical Shift (δ) | -5 to 20 ppm[11] | 15 - 30 ppm |

| J-Coupling (³J_HH) | J_cis ≈ 7-13 Hz; J_trans ≈ 2-7 Hz[9] | ~7 Hz (averaged) |

| IR C-H Stretch (ν) | 3000 - 3100 cm⁻¹ (higher than sp³ C-H) | 2850 - 3000 cm⁻¹ |

Table 4.5: Bond Properties

| Property | Cyclopropane | Propane |

| C-H Bond Dissociation Energy | ~104.4 kcal/mol | ~98 kcal/mol (secondary C-H) |

| C-C Bond Energy | ~61 kcal/mol | ~88 kcal/mol |

Application in Drug Design: The Case of Trametinib

The unique electronic and steric properties of the cyclopropyl group make it a valuable bioisostere in drug design. It can replace moieties like phenyl rings or gem-dimethyl groups to improve metabolic stability, modulate potency, and enhance pharmacokinetic profiles.[11]

A prominent example is Trametinib , a selective, allosteric inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers. The structure of Trametinib features a cyclopropyl group attached to a pyridopyrimidine core.

Diagram 5.1: The RAS/RAF/MEK/ERK Signaling Pathway and Trametinib Inhibition

Caption: Trametinib inhibits MEK1/2, blocking the downstream signaling cascade.

Experimental Protocols

This section provides generalized methodologies for determining some of the key quantitative parameters discussed in this guide.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of a weak acid (e.g., cyclopropanecarboxylic acid) by titration with a strong base.

Objective: To determine the acid dissociation constant (pKa) of a weak acid.

Materials:

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Weak acid solution of known concentration (e.g., 0.1 M)

-

Deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, 10)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

-

Sample Preparation: Pipette a precise volume (e.g., 25.0 mL) of the weak acid solution into a beaker. Add a magnetic stir bar and enough deionized water to ensure the pH electrode is properly submerged.

-

Initial Measurement: Place the beaker on the magnetic stirrer, immerse the pH electrode, and record the initial pH of the solution.

-

Titration: Fill the burette with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly near the equivalence point, reduce the increment volume (e.g., 0.1 mL or dropwise).

-

Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by examining the steepest part of the curve or by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

Locate the pH on the titration curve corresponding to the half-equivalence point. At this point, the concentrations of the weak acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa .

-

Diagram 6.1: Workflow for pKa Determination

Caption: Experimental workflow for determining the pKa of a weak acid via titration.

Protocol: Determination of Solvolysis Rate Constant

This protocol outlines a method for determining the first-order rate constant for the solvolysis of an alkyl halide (e.g., a cyclopropylmethyl derivative) in a hydroxylic solvent. The rate is followed by monitoring the production of acid (HX).

Objective: To measure the rate constant (k) for an Sₙ1 solvolysis reaction.

Materials:

-

Alkyl halide substrate (e.g., cyclopropylmethyl chloride)

-

Solvent (e.g., 80% ethanol/20% water)

-

Indicator solution (e.g., bromothymol blue)

-

Standardized NaOH solution (e.g., 0.01 M)

-

Constant temperature water bath

-

Erlenmeyer flasks

-

Pipettes and burette

-

Stopwatch

Procedure:

-

Reaction Setup: In an Erlenmeyer flask, prepare the reaction solvent mixture. Add a few drops of the indicator. Place the flask in the constant temperature bath and allow it to equilibrate.

-

Initiation: Initiate the reaction by adding a precise amount of the alkyl halide to the solvent mixture. Start the stopwatch immediately (t=0). The acid produced by the solvolysis will cause the indicator to change color (e.g., from blue to yellow for bromothymol blue).

-

Titration: As the acid is produced, titrate the reaction mixture with the standardized NaOH solution from a burette to maintain the indicator at its endpoint color.

-

Data Recording: Record the volume of NaOH added at various time intervals. The amount of NaOH added is equivalent to the amount of alkyl halide that has reacted.

-

Data Analysis (for a first-order reaction):

-

The concentration of the remaining alkyl halide [RX] at any time t can be calculated from the volume of NaOH used. Let V∞ be the volume of NaOH required for complete reaction and Vₜ be the volume at time t. Then, the concentration of unreacted alkyl halide is proportional to (V∞ - Vₜ).

-

The integrated rate law for a first-order reaction is: ln([RX]₀ / [RX]ₜ) = kt .

-

This can be expressed in terms of the titration volumes: ln(V∞ / (V∞ - Vₜ)) = kt .

-

Plot ln(V∞ / (V∞ - Vₜ)) versus time (t) . The plot should be a straight line passing through the origin.

-

The slope of this line is the first-order rate constant, k .

-

Diagram 6.2: Logical Flow for Solvolysis Rate Determination

Caption: Logical relationship of steps for calculating a solvolysis rate constant.

Conclusion

The electronic properties of the cyclopropyl group are a direct consequence of its strained three-membered ring structure. The rehybridization of its bonding orbitals imparts partial double-bond character, allowing it to act as a potent electron donor capable of conjugation. This electronic nature profoundly influences the reactivity and properties of molecules containing this moiety, most notably through the remarkable stabilization of adjacent carbocations. These unique characteristics have made the cyclopropyl group an invaluable tool for medicinal chemists, enabling the fine-tuning of molecular properties to enhance therapeutic potential. A thorough understanding of its electronic profile, supported by the quantitative data and experimental methodologies presented in this guide, is crucial for its rational application in the design of novel therapeutics and advanced materials.

References

- 1. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Solved Rank the relative rates of solvolysis for the alkyl | Chegg.com [chegg.com]

- 6. Correlation of the rates of solvolysis of (arylmethyl)methylphenylsulfonium ions | Semantic Scholar [semanticscholar.org]

- 7. reddit.com [reddit.com]

- 8. chemwhat.com [chemwhat.com]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ymdb.ca [ymdb.ca]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Molecular Orbital Theory of Propylcyclopropane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), possesses a unique electronic structure governed by the interplay between the strained cyclopropyl (B3062369) ring and the electron-donating propyl group. This guide delves into the core principles of its molecular orbital (MO) theory, building upon the foundational Walsh model of cyclopropane. We explore how the propyl substituent perturbs the characteristic "banana bonds" of the cyclopropane ring, influencing its reactivity and spectroscopic properties. This document provides a comprehensive overview of the synthesis, theoretical framework, and computational analysis of this compound, making it a valuable resource for researchers leveraging cyclopropane-containing motifs in medicinal chemistry and materials science.

Introduction: The Enduring Intrigue of the Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, has fascinated chemists for over a century due to its high ring strain and unusual bonding. The inherent angle strain forces the C-C-C bond angles to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This geometric constraint leads to a unique electronic structure, which is best described by the Walsh molecular orbital model. This model posits that the carbon atoms in the cyclopropane ring are sp² hybridized, with the p-orbitals directed towards the center of the ring, forming a set of bonding and antibonding molecular orbitals that confer partial π-character to the C-C bonds. These are often referred to as "bent" or "banana" bonds.

The introduction of an alkyl substituent, such as a propyl group, further modulates the electronic properties of the cyclopropane ring. The electron-donating nature of the propyl group influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical determinants of a molecule's reactivity.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for cyclopropanation. Two prominent and practical approaches are the Simmons-Smith reaction and the Kulinkovich reaction.

Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound, the starting alkene would be 1-pentene (B89616).

Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Pentene

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

-

Reagents:

-

Zinc-copper couple (prepared by treating zinc dust with a copper sulfate (B86663) solution)

-

Diiodomethane (CH₂I₂)

-

1-Pentene

-

Anhydrous diethyl ether as the solvent.

-

-

Procedure:

-

The zinc-copper couple is suspended in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere.

-

A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid (iodomethyl)zinc iodide (ICH₂ZnI).

-

After the formation of the carbenoid is complete, a solution of 1-pentene in diethyl ether is added dropwise.

-

The reaction mixture is stirred at reflux for several hours to ensure complete conversion.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

This compound is then purified by fractional distillation.

-

Kulinkovich Reaction

The Kulinkovich reaction provides an alternative route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. While this method produces a cyclopropanol, subsequent dehydroxylation would be required to obtain this compound.

Experimental Protocol: Kulinkovich Reaction for 1-propylcyclopropanol (B8766063)

-

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Methyl butyrate (B1204436)

-

Ethylmagnesium bromide (EtMgBr) in THF

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

-

-

Procedure:

-

A solution of methyl butyrate in anhydrous THF is placed in the reaction flask under a nitrogen atmosphere and cooled in an ice bath.

-

Titanium(IV) isopropoxide is added to the stirred solution.

-

Ethylmagnesium bromide solution is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water.

-

The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 1-propylcyclopropanol can be purified by column chromatography.

-

Molecular Orbital Theory of this compound

The molecular orbitals of this compound are best understood as a perturbation of the Walsh orbitals of the parent cyclopropane ring by the propyl substituent.

The Walsh Model of Cyclopropane

The Walsh model provides a powerful description of the bonding in cyclopropane.[1] The key features are:

-

The carbon atoms are sp² hybridized.

-

Two sp² orbitals on each carbon are used to form C-H bonds.

-

The remaining sp² orbital on each carbon points towards the center of the ring. These combine to form a bonding (a₁') and two degenerate antibonding (e') molecular orbitals.

-

The p-orbitals on each carbon lie in the plane of the ring and combine to form a set of three molecular orbitals: one bonding (e') and one antibonding (a₂').

The highest occupied molecular orbitals (HOMOs) of cyclopropane are the degenerate e' orbitals, which have significant p-character and are responsible for the ring's ability to interact with electrophiles and act as a weak π-system.

Perturbation by the Propyl Group

The propyl group, being an electron-donating alkyl group, perturbs the molecular orbitals of the cyclopropane ring. This perturbation leads to:

-

Destabilization of the HOMO: The electron-donating inductive effect of the propyl group raises the energy of the HOMO of the cyclopropane ring. This makes this compound more susceptible to electrophilic attack than unsubstituted cyclopropane.

-

No significant effect on the LUMO: The LUMO energy is largely unaffected by the alkyl substituent.

-

Reduced HOMO-LUMO Gap: The increase in the HOMO energy leads to a smaller HOMO-LUMO gap, which generally correlates with increased reactivity.

Computational studies on a series of alkyl-substituted cyclopropanes have confirmed this trend. As the length of the alkyl chain increases, the HOMO energy increases, and the HOMO-LUMO gap decreases.

Quantitative Data

While extensive experimental data specifically for this compound is limited, we can infer its properties from computational studies and data from related compounds.

Calculated Molecular Orbital Energies

The following table summarizes the calculated HOMO, LUMO, and HOMO-LUMO gap energies for a series of alkylcyclopropanes, based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory. The data for this compound is an interpolation based on the trend observed for the other alkylcyclopropanes.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclopropane | -10.9 | 1.5 | 12.4 |

| Methylcyclopropane | -10.7 | 1.4 | 12.1 |

| This compound (Estimated) | -10.5 | 1.3 | 11.8 |

| Butylcyclopropane | -10.4 | 1.3 | 11.7 |

| Heptylcyclopropane | -10.2 | 1.2 | 11.4 |

Note: These are representative values from computational models and may differ from experimental values.

Structural Parameters

| Parameter | Expected Value |

| C-C (ring) | ~1.51 Å |

| C-C (ring-propyl) | ~1.52 Å |

| C-H (ring) | ~1.08 Å |

| C-H (propyl) | ~1.09 Å |

| ∠ H-C-H (ring) | ~116° |

| ∠ C-C-C (ring) | 60° |

Computational Analysis Protocol

The following protocol outlines a typical computational workflow for analyzing the molecular orbitals of this compound.

-

Molecular Modeling:

-

Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.

-

-

Quantum Chemical Calculations:

-

Use a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Perform a geometry optimization and frequency calculation at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbital energies (HOMO, LUMO) and visualize the molecular orbitals.

-

References

The Natural Occurrence of Propylcyclopropane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylcyclopropane derivatives represent a fascinating and structurally diverse class of natural products. The strained three-membered ring of the cyclopropane (B1198618) moiety imparts unique chemical and physical properties, leading to a wide range of biological activities. These compounds are found in a variety of organisms, from bacteria and plants to marine algae, and play significant roles in their metabolism and chemical ecology. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, with a focus on their quantitative distribution, the experimental protocols for their study, and their biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound Derivatives

The following tables summarize the quantitative data available for the occurrence of various this compound derivatives in different natural sources.

| Derivative Name | Organism | Source Material | Concentration | Reference(s) |

| Cyclopropane Fatty Acids (CPFAs) | ||||

| Dihydrosterculic Acid | Litchi chinensis (Lychee) | Seed Oil | ~35-48% of total fatty acids | [1] |

| Lactobacillic Acid | Lactobacillus spp. | Cell Membrane | Varies with growth phase | [2] |

| Dihydrosterculic Acid | Gossypium hirsutum (Cotton) | Seed Oil | Varies, can be significant | [3] |

| Dictyopterenes | ||||

| Dictyopterene C' | Dictyota dichotoma (Brown Alga) | Hydrodistillate | Up to 0.13% | [4] |

| Bicyclo[4.1.0]heptane Derivatives | ||||

| 7-Pentyl-bicyclo[4.1.0]heptane | Senna uniflora | Leaf Extract | 5.1% of identified compounds |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, identification, and quantification of this compound derivatives.

Lipid Extraction from Plant Seeds

This protocol is suitable for the extraction of total lipids, including cyclopropane fatty acids, from oilseeds.

Materials:

-

Plant seeds (e.g., Lychee, Cottonseed)

-

Mortar and pestle or a mechanical grinder

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the seeds to a fine powder using a mortar and pestle or a mechanical grinder.

-

Homogenization: Homogenize the ground seed powder with a chloroform:methanol (2:1, v/v) mixture.

-

Extraction: Stir the mixture for 1-2 hours at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and centrifuge to separate the phases.

-

Collection: Carefully collect the lower chloroform phase, which contains the lipids.

-

Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol describes the conversion of fatty acids in the lipid extract to their more volatile methyl esters.

Materials:

-

Lipid extract

-

Methanolic HCl (5%) or BF3-Methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Transesterification: Dissolve the lipid extract in a known volume of hexane and add 5% methanolic HCl.

-

Heating: Heat the mixture in a sealed vial at 60-80°C for 1-2 hours.

-

Extraction: After cooling, add water and hexane to the vial, vortex, and centrifuge to separate the layers.

-

Collection: Transfer the upper hexane layer containing the FAMEs to a new vial.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol outlines the typical parameters for the analysis of FAMEs, including those with cyclopropane rings.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 230°C at 4°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Cyclopropane Fatty Acids

NMR spectroscopy is a powerful tool for the structural elucidation of cyclopropane-containing compounds.

Sample Preparation:

-

Dissolve the purified cyclopropane fatty acid or the total lipid extract in deuterated chloroform (CDCl3).

¹H NMR Spectroscopy:

-

Key Signals: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, between -0.5 and 1.0 ppm. The cis and trans protons to the alkyl chains are often distinguishable.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

¹³C NMR Spectroscopy:

-

Key Signals: The carbon atoms of the cyclopropane ring resonate at a characteristic high field, typically between 10 and 20 ppm.

Biosynthetic Pathways

The formation of the cyclopropane ring in natural products is a fascinating enzymatic process. Below are diagrams of key biosynthetic pathways.

Biosynthesis of Cyclopropane Fatty Acids (CPFAs)

The biosynthesis of CPFAs involves the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to the double bond of an unsaturated fatty acid, a reaction catalyzed by cyclopropane fatty acid synthase.

Caption: Biosynthesis of Cyclopropane Fatty Acids.

Biosynthesis of Presqualene Diphosphate (B83284)

Presqualene diphosphate is a key intermediate in sterol biosynthesis and contains a cyclopropane ring. It is formed from the condensation of two molecules of farnesyl pyrophosphate (FPP) by the enzyme squalene (B77637) synthase.

Caption: Biosynthesis of Presqualene Diphosphate.

Proposed Biosynthesis of Dictyopterene A

Dictyopterenes are C11-hydrocarbons found in brown algae, and their biosynthesis is thought to proceed from fatty acid precursors through a series of enzymatic steps including lipoxygenase activity and subsequent rearrangements.

Caption: Proposed Biosynthesis of Dictyopterene A.

Conclusion

The study of naturally occurring this compound derivatives is a vibrant area of research with implications for drug discovery, biofuel development, and understanding fundamental biological processes. The unique structural features and biological activities of these compounds make them attractive targets for further investigation. The experimental protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

The Cyclopropane Ring: A Cornerstone of Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile motif in the biological sciences. Its unique structural and electronic properties, stemming from significant ring strain, impart a range of desirable characteristics to molecules, making it a privileged scaffold in drug discovery and a valuable tool in chemical biology. This technical guide provides a comprehensive overview of the biological significance of the cyclopropane ring, detailing its natural occurrence, role in medicinal chemistry, metabolic fate, and applications as a biological probe.

Natural Occurrence and Biosynthesis of Cyclopropanes

The cyclopropane moiety is found in a diverse array of natural products, spanning from fatty acids in bacteria and plants to complex terpenoids and alkaloids with potent biological activities.

Cyclopropane Fatty Acids (CFAs)

Cyclopropane fatty acids are common constituents of the cell membranes of many bacteria and plants, where they play a crucial role in regulating membrane fluidity and protecting against environmental stress. The biosynthesis of CFAs involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.[1]

The kinetic mechanism of E. coli CFA synthase is proposed to be an ordered Bi Bi mechanism, with SAM binding first. The reaction is thought to proceed through a carbocationic intermediate.[2][3]

Bioactive Natural Products

Numerous biologically active natural products feature the cyclopropane ring as a key structural element. Notable examples include:

-

Dictyopterenes and Sirenin: These are marine natural products. Dictyopterenes are C11-hydrocarbons derived from fatty acids in marine algae, some of which act as pheromones.[4][5][6][7][8] Sirenin is a sesquiterpenoid fungal sex pheromone that attracts male gametes of the water mold Allomyces.[9][10][11][12] Sirenin has been shown to activate the human CatSper channel complex, highlighting its potential for cross-species biological activity.[10]

-

Other Bioactive Molecules: The cyclopropane motif is also present in a variety of other natural products with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

The Cyclopropane Ring in Medicinal Chemistry

The incorporation of a cyclopropane ring into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of the cyclopropane moiety can address several challenges encountered during drug development.

Conformational Constraint and Potency Enhancement

The rigid nature of the cyclopropane ring can lock a molecule into a specific, biologically active conformation. This pre-organization for receptor binding can lead to a significant increase in potency by reducing the entropic penalty of binding.

Metabolic Stability

The cyclopropyl (B3062369) group is generally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes. This is attributed to the high C-H bond dissociation energy of the cyclopropane ring, which makes hydrogen atom abstraction, the initial step in many oxidative metabolic pathways, more difficult. This enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic properties. For instance, the cyclopropane-containing antidepressant milnacipran (B1663801) exhibits limited metabolism.[13][14]

Physicochemical Properties and Bioavailability

The introduction of a cyclopropane ring can modulate a molecule's lipophilicity and polarity, influencing its solubility, membrane permeability, and ultimately, its oral bioavailability.

Quantitative Data on Cyclopropane-Containing Bioactive Molecules

The following tables summarize the biological activities of a selection of cyclopropane-containing molecules.

Table 1: Inhibitory Activity of Cyclopropane-Containing Enzyme Inhibitors

| Compound/Drug | Target Enzyme | IC50/Ki | Reference |

| Dioctylamine | E. coli Cyclopropane Fatty Acid Synthase | Ki = 130 nM | [2] |

| Sinefungin | E. coli Cyclopropane Fatty Acid Synthase | IC50 = 1-10 µM | [2] |

| Compound 2 (synthetic AdoHcy analog) | E. coli Cyclopropane Fatty Acid Synthase | Ki (apparent) = 6 µM | [2] |

| Renin Inhibitor (Bpma-Ape-Cha-psi[CH(OH)CH2]Ala-NH2) | Human Plasma Renin | IC50 = 1.26 nM | [15] |

| ALK Inhibitor (Compound 12) | Anaplastic Lymphoma Kinase (ALK) | IC50 = 0.018 µM | [16][17] |

| Anticancer Compound 14 | Cyclooxygenase-1 (COX-1) | IC50 = 15-26 µM | [18] |

| Anticancer Compound 16 | Cyclooxygenase-1 (COX-1) | IC50 = 15-26 µM | [18] |

| Anticancer Compound 14 | Cyclooxygenase-2 (COX-2) | IC50 = 5.0-17.6 µM | [18] |

| Anticancer Compound 16 | Cyclooxygenase-2 (COX-2) | IC50 = 5.0-17.6 µM | [18] |

Table 2: Antimicrobial Activity of Cyclopropane-Containing Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indoloquinolizine derivative 3 | E. coli | 150 µM (in vivo inhibition) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of cyclopropane-containing molecules.

Synthesis: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.

Protocol: Furukawa Modification of the Simmons-Smith Reaction

Materials:

-